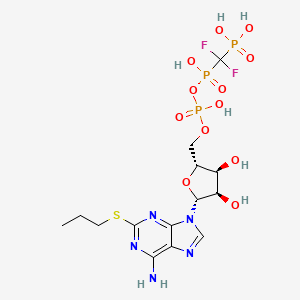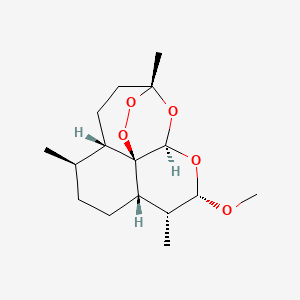
Atizoram
Overview
Description
Atizoram, also known as CP-80633, is a phosphodiesterase 4 inhibitor . It has a chemical formula of C18H24N2O3 . The IUPAC name for Atizoram is 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone .
Molecular Structure Analysis
The molecular structure of Atizoram is characterized by a bicyclo[2.2.1]hept-2-yloxy group attached to a 4-methoxyphenyl group, which is further linked to a tetrahydro-2(1H)-pyrimidinone group . The molecular weight of Atizoram is 316.4 g/mol .
Physical And Chemical Properties Analysis
Atizoram is a small molecule drug with a molecular formula of C18H24N2O3 . Its molecular weight is 316.4 g/mol . The InChIKey for Atizoram is LITNEAPWQHVPOK-FFSVYQOJSA-N .
Scientific Research Applications
-
Scientific Field: Pharmacology Etizolam is a thienodiazepine derivative, with high affinity for the benzodiazepine site in GABAA receptors . It is often referred to as a new (or novel) psychoactive substance benzodiazepine, a ‘designer’ benzodiazepine or a ‘street benzodiazepine’ .
-
Methods of Application or Experimental Procedures Etizolam is available in tablet or powder form or administered on blotter paper that can be placed on the tongue for oral absorption . Etizolam metabolizes into two major metabolites: α-hydroxyetizolam and 8-hydroxyetizolam, and all three compounds can be detected in different biological specimens using various common analytical techniques such as immunoassay, chromatography and mass spectrometry .
-
Results or Outcomes Etizolam is documented to have higher potency as an anxiolytic, but lower lethality compared with diazepam . Few harms are documented with therapeutic use of etizolam . Most harms are related to illicitly manufactured etizolam pills, and occur almost exclusively as mixed-drug toxicity .
-
Scientific Field: Forensic Toxicology
- Summary of the Application : Etizolam is one of the most widely abused designer benzodiazepines in the world and has been identified in many post-mortem and ante-mortem case reports across the world .
- Methods of Application or Experimental Procedures : A study used UPLC-Q-Exactive-MS to establish a dynamic change model of etizolam and its metabolites in rats . The detection sensitivity and reproducibility of the experiment improved significantly compared to those reported in previous studies .
- Results or Outcomes : The study found 21 metabolites that can be used to effectively detect long-term etizolam abuse; among these, four metabolites with the longest detection window could be used as long-term metabolites for experiments to prolong the detection window and extend the time range in which etizolam is detected in real cases .
-
Scientific Field: Pharmacokinetics
- Summary of the Application : A study compared the pharmacokinetic parameters of etizolam to those of four other designer benzodiazepines reported in previous studies in rats .
- Methods of Application or Experimental Procedures : The study used a new pharmacokinetic model based on the Lorentz function to describe the dynamic changes in etizolam more rigorously, reduce the error effects, and improve the accuracy of the pharmacokinetic parameters .
- Results or Outcomes : The study identified the direct reason for the popularity of etizolam in the new psychoactive substance (NPS) market and explored the development prospect of etizolam for the first time .
-
Scientific Field: Toxicology
- Summary of the Application : Etizolam is one of the most widely abused designer benzodiazepines in the world, and has been identified in many post-mortem and ante-mortem case reports across the world .
- Methods of Application or Experimental Procedures : A study used UPLC-Q-Exactive-MS to establish a dynamic change model of etizolam and its metabolites in rats . The detection sensitivity and reproducibility of the experiment improved significantly compared to those reported in previous studies .
- Results or Outcomes : The study found 21 metabolites that can be used to effectively detect long-term etizolam abuse; among these, four metabolites with the longest detection window could be used as long-term metabolites for experiments to prolong the detection window and extend the time range in which etizolam is detected in real cases .
-
Scientific Field: Pharmacology
- Summary of the Application : A preclinical study indicated that etizolam may be less likely to induce tolerance compared to lorazepam, and may have lesser sedative effects compared to alprazolam and diazepam .
- Methods of Application or Experimental Procedures : The study compared the effects of etizolam with other benzodiazepines in animal models .
- Results or Outcomes : The results suggested that etizolam may have a lower potential for tolerance and sedative effects compared to other benzodiazepines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNEAPWQHVPOK-FFSVYQOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151212 | |
| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atizoram | |
CAS RN |
115898-30-1, 135637-46-6 | |
| Record name | Cp-76593 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atizoram [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-76593 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATIZORAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















